molecular formula C15H20O3S B14136765 3-(Benzenesulfinyl)-4-butyloxan-2-one CAS No. 89030-37-5

3-(Benzenesulfinyl)-4-butyloxan-2-one

Cat. No.: B14136765
CAS No.: 89030-37-5
M. Wt: 280.4 g/mol
InChI Key: WPZUIGJQQSTXFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzenesulfinyl)-4-butyloxan-2-one is an organic compound that features a benzenesulfinyl group attached to a butyloxanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfinyl)-4-butyloxan-2-one typically involves the reaction of benzenesulfinyl chloride with a suitable butyloxanone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfinyl)-4-butyloxan-2-one undergoes various chemical reactions, including:

    Oxidation: The benzenesulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenesulfinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted oxanone derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzenesulfinyl)-4-butyloxan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfinyl)-4-butyloxan-2-one involves its interaction with specific molecular targets. The benzenesulfinyl group can undergo redox reactions, influencing cellular redox states and potentially affecting various biochemical pathways. The compound may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl chloride: Similar in structure but contains a sulfonyl group instead of a sulfinyl group.

    Benzenesulfonamide derivatives: Contain a sulfonamide group and are used in various chemical and biological applications.

    Thiazolone derivatives: Contain a thiazolone ring and are explored for their biological activities.

Uniqueness

3-(Benzenesulfinyl)-4-butyloxan-2-one is unique due to the presence of both a benzenesulfinyl group and a butyloxanone ring, which confer distinct chemical and biological properties

Properties

CAS No.

89030-37-5

Molecular Formula

C15H20O3S

Molecular Weight

280.4 g/mol

IUPAC Name

3-(benzenesulfinyl)-4-butyloxan-2-one

InChI

InChI=1S/C15H20O3S/c1-2-3-7-12-10-11-18-15(16)14(12)19(17)13-8-5-4-6-9-13/h4-6,8-9,12,14H,2-3,7,10-11H2,1H3

InChI Key

WPZUIGJQQSTXFW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCOC(=O)C1S(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.